2-Chloro-5-iodobenzyl alcohol
Overview
Description
2-Chloro-5-iodobenzyl alcohol is a halogenated aromatic compound that contains both chlorine and iodine substituents on the benzene ring, as well as a benzylic alcohol functional group. This compound is of interest in organic chemistry due to its potential as an intermediate in various synthetic pathways, including the formation of carbonyl compounds, isochromenes, and dihydroisobenzofurans.
Synthesis Analysis
The synthesis of halogenated benzyl alcohols can be achieved through various methods. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols can lead to the formation of iodo-substituted compounds under mild conditions . Additionally, the oxidation of alcohols to carbonyl compounds can be performed using iodobenzene dichloride as a stoichiometric oxidant, which may be applicable to the synthesis of 2-chloro-5-iodobenzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of 2-chloro-5-iodobenzyl alcohol would be characterized by the presence of electron-withdrawing groups (chlorine and iodine) on the aromatic ring, which can influence the reactivity of the benzylic alcohol group. The regiochemical outcome of reactions involving such compounds can be significantly affected by the substitution pattern on the benzene ring .
Chemical Reactions Analysis
Halogenated benzyl alcohols can undergo various chemical reactions. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions . Similarly, 2-chloro-5-iodobenzyl alcohol could participate in oxidation reactions to form carbonyl compounds or undergo nucleophilic substitution reactions due to the presence of the benzylic alcohol group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-iodobenzyl alcohol would be influenced by the halogen substituents and the benzylic alcohol group. The presence of iodine and chlorine atoms would increase the molecular weight and could affect the boiling point, solubility, and density of the compound. The benzylic alcohol group would contribute to the compound's ability to form hydrogen bonds, impacting its solubility in polar solvents.
Scientific Research Applications
Oxidation and Derivative Synthesis
2-Chloro-5-iodobenzyl alcohol serves as a precursor in various synthetic pathways, particularly in the oxidation of alcohols to carbonyl compounds and the creation of specialized derivatives. A method leveraging iodobenzene dichloride as a stoichiometric oxidant, facilitated by 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) and pyridine, has shown efficacy in oxidizing 1,2-diols to α-hydroxy ketones or α-diketones. This process demonstrates a preference for oxidizing aliphatic secondary alcohols over primary ones, highlighting its selective potential in complex organic synthesis (Zhao & Zhang, 2007).
Catalysis and Heterocycles
In catalysis, 2-Chloro-5-iodobenzyl alcohol has been utilized to generate disubstituted alkynes through a palladium-catalyzed reaction with acetylenic carbinols. This method offers a regio and stereoselective approach to synthesize (E)-3-alkylidene isobenzofuran-1(3H)-ones (phthalides), achieving exclusive E-isomer formation, which is pivotal for developing pharmacologically active heterocyclic compounds (Mukhopadhyay & Kundu, 2001).
Environmental and Antimicrobial Applications
An environmentally benign TEMPO-catalyzed alcohol oxidation system employing recyclable hypervalent iodine(III) reagent demonstrates 2-Chloro-5-iodobenzyl alcohol's potential in green chemistry. The system allows for the oxidation of various alcohols to carbonyl compounds efficiently, underlining its applicability in sustainable and eco-friendly chemical processes (Li & Zhang, 2009).
Furthermore, 2-Chloro-5-iodobenzyl alcohol derivatives have shown significant antimicrobial properties. A study on marine-derived fungi unveiled derivatives that inhibit larval settlement of marine organisms, suggesting their potential as antifouling agents. This non-toxic inhibition against larval settlement positions these derivatives as promising candidates for environmentally safe antifouling coatings, addressing the critical issue of biofouling in marine environments (Kwong et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-5-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHXDGUCIFRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzyl alcohol | |
CAS RN |
1035155-69-1 | |
Record name | 2-Chloro-5-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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